1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a bromine atom, and benzyloxy groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the bromine atom and the benzyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core.
Substitution: The bromine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The bromine atom and benzyloxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: This compound shares the benzyloxy-pyridine structure but lacks the benzimidazole core and bromine atom.
2,6-Bis(benzyloxy)pyridine: Similar in structure but without the benzimidazole and bromine components.
1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridinyl) dichloride: Contains an imidazole core but differs in the substituents and overall structure.
Uniqueness
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its combination of a benzimidazole core, bromine atom, and benzyloxy groups
Biological Activity
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzimidazole core and multiple substituents, suggest a variety of biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H22BrN3O3 with a molecular weight of approximately 516.4 g/mol. The compound features:
- A benzimidazole core.
- A pyridine moiety with two benzyloxy groups at the 2 and 6 positions.
- A bromine atom at the 5-position of the benzimidazole ring.
This structural arrangement enhances its solubility and bioactivity compared to other similar compounds .
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit various biological activities including:
Antimicrobial Activity
Several studies have demonstrated that related compounds possess antimicrobial properties. For instance, derivatives with similar benzimidazole structures have shown effectiveness against bacterial strains, suggesting that this compound may also exhibit antimicrobial effects .
Antiviral Potential
The compound's structure suggests potential antiviral activity. Compounds with similar frameworks have been evaluated for their efficacy against viruses such as HIV and herpes simplex virus (HSV). The presence of the pyridine moiety may enhance interaction with viral proteins or enzymes .
Enzyme Inhibition
Interaction studies indicate that this compound may inhibit specific enzymes. For example, derivatives have been tested against d-amino acid oxidase (DAAO) and showed promising results in inhibiting enzyme activity, which is crucial for various metabolic pathways .
Study 1: Antimicrobial Efficacy
A study focusing on benzimidazole derivatives reported that compounds similar to this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested .
Study 2: Antiviral Activity Against HSV
In vitro studies evaluated the antiviral activity of related compounds against HSV. One derivative showed a reduction in viral plaque formation by up to 69% at a concentration of 0.5 mg/mL. This suggests that the target compound may share similar antiviral properties .
Study 3: Enzyme Inhibition Profile
Research on enzyme inhibition revealed that certain derivatives inhibited DAAO with IC50 values in the micromolar range (10–30 µM). This inhibition profile indicates potential therapeutic applications in conditions where DAAO plays a role, such as schizophrenia .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Bromophenyl)-5-methylbenzimidazole | Brominated phenyl group | Antimicrobial |
2-(Benzyloxy)quinoline | Quinoline core with benzyloxy substitution | Antiviral |
4-Aminoquinoline | Amino group at position 4 | Antimalarial |
This comparative analysis highlights how structural variations can influence biological activity across different compounds .
Properties
Molecular Formula |
C27H22BrN3O3 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-[2,6-bis(phenylmethoxy)pyridin-3-yl]-5-bromo-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C27H22BrN3O3/c1-30-24-16-21(28)12-13-22(24)31(27(30)32)23-14-15-25(33-17-19-8-4-2-5-9-19)29-26(23)34-18-20-10-6-3-7-11-20/h2-16H,17-18H2,1H3 |
InChI Key |
DFKWGHKQFSKDDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N(C1=O)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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